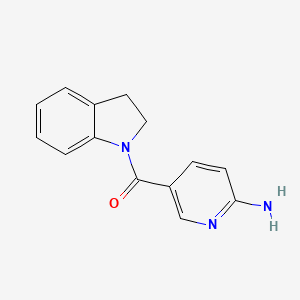

5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine

Beschreibung

5-(2,3-Dihydro-1H-indole-1-carbonyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with an amine group and at the 5-position with a 2,3-dihydroindole-1-carbonyl moiety. This structure combines the electron-deficient pyridine ring with a bicyclic indole-derived amide, conferring unique electronic and steric properties. The compound has been utilized as a synthetic intermediate in the preparation of complex molecules, such as pyrrolo[2,3-d]pyrimidine derivatives, which are of interest in medicinal chemistry for their kinase inhibitory activity .

The amide linkage provides hydrogen-bonding capabilities, which may influence target binding or solubility.

Eigenschaften

IUPAC Name |

(6-aminopyridin-3-yl)-(2,3-dihydroindol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-13-6-5-11(9-16-13)14(18)17-8-7-10-3-1-2-4-12(10)17/h1-6,9H,7-8H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOCKPSWMDEZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Another method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base with 3-bromoindoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.

Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

Industry: Utilized in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 5-(2,3-dihydro-1H-indole-1-carbonyl)pyridin-2-amine involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors with high affinity, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Pexidartinib Hydrochloride (Turalio®)

Structure : 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-N-[(6-trifluoromethylpyridin-3-yl)methyl]pyridin-2-amine hydrochloride .

Key Differences :

- Substituents : Pexidartinib incorporates a trifluoromethylpyridine and a pyrrolopyridine group, whereas the target compound features a dihydroindole-carbonyl group.

- Pharmacological Profile: As an FDA-approved drug for tenosynovial giant cell tumor (TGCT), Pexidartinib inhibits colony-stimulating factor 1 receptor (CSF1R). The trifluoromethyl group enhances lipophilicity and bioavailability, while the target compound’s amide group may prioritize hydrogen bonding over membrane permeability.

- Molecular Weight : Pexidartinib (MW: 527.9 g/mol) is significantly larger than the target compound (estimated MW: ~295 g/mol), impacting pharmacokinetics.

Piperidine/Morpholine-Substituted Pyridin-2-amines

Examples :

- 5-[4-(1-Piperidyl)-1-piperidyl]pyridin-2-amine (MW: 261 g/mol)

- 5-(4-Morpholino-1-piperidyl)pyridin-2-amine (MW: 263 g/mol) . Key Differences:

- Substituent Effects : These analogs replace the dihydroindole-carbonyl with saturated nitrogen heterocycles (piperidine/morpholine), increasing basicity and water solubility.

Halogenated Pyridin-2-amines

Examples :

- 5-Bromo-3,5-diiodopyridin-2-amine (MW: 389 g/mol) .

Key Differences : - Electronic Effects : Halogens (Br, I) are electron-withdrawing and sterically bulky, contrasting with the electron-rich amide in the target compound.

- Applications : Halogenated analogs are often used in cross-coupling reactions, whereas the target compound’s amide group may limit such reactivity.

Pyrimidin-2-amine Derivatives

Example : 4-(2,3-Dihydro-1H-inden-5-yl)pyrimidin-2-amine (CAS: 866050-31-9) .

Key Differences :

- Core Heterocycle : Pyrimidine (6-membered, two nitrogen atoms) vs. pyridine (6-membered, one nitrogen atom). Pyrimidine’s higher electron deficiency may enhance interactions with aromatic residues in enzyme active sites.

- Substituent Similarity : Both compounds feature bicyclic substituents (indene/dihydroindole), but the target compound’s carbonyl group adds polarity.

Trifluoromethyl-Substituted Analogs

Example : 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine .

Key Differences :

- Lipophilicity : The trifluoromethyl group increases logP compared to the target compound’s amide.

Structural and Functional Comparison Table

Biologische Aktivität

5-(2,3-Dihydro-1H-indole-1-carbonyl)pyridin-2-amine is a compound characterized by the presence of both indole and pyridine moieties. This unique structure contributes to its diverse biological activities, which have been the subject of various research studies. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Overview of Biological Activity

The biological activities of this compound include:

- Antiviral Activity : Indole derivatives have shown potential against various viral infections.

- Anticancer Properties : The compound has been investigated for its efficacy against several cancer cell lines.

- Anti-inflammatory Effects : It may modulate inflammatory pathways.

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

The mechanism of action for this compound involves its interaction with multiple molecular targets:

- Receptor Binding : The indole moiety can bind to different receptors, influencing cellular signaling and gene expression.

- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as kinases and proteases.

- Reactive Oxygen Species (ROS) Modulation : It can influence the generation of ROS, which play a role in apoptosis and cell signaling.

Anticancer Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

These results indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.

Antiviral Activity

In vitro studies have shown that compounds similar to this compound can inhibit viral replication. For example, derivatives with similar structures have been reported to reduce viral load in infected cells significantly.

Anti-inflammatory Effects

Research has suggested that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. A study indicated that it reduced the levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other indole derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Regulates growth and development in plants. |

| Indole-2-carboxylic acid | Anticancer properties | Exhibits cytotoxic effects on tumor cells. |

| Indole-3-carbinol | Anticancer and anti-inflammatory | Known for its role in cancer prevention. |

This compound stands out due to its dual functionality from both indole and pyridine structures, allowing for diverse applications in medicinal chemistry.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Treatment : A study involving the treatment of MCF-7 breast cancer cells showed that treatment with this compound led to significant apoptosis through caspase activation.

- Case Study on Inflammatory Diseases : In models of rheumatoid arthritis, administration of the compound reduced joint inflammation and damage by modulating immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.